Product packaging for Undecyl octanoate(Cat. No.:CAS No. 42231-40-3)

Undecyl octanoate

Cat. No.: B1622801
CAS No.: 42231-40-3
M. Wt: 298.5 g/mol
InChI Key: MRXRZUAPYOLFFW-UHFFFAOYSA-N
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Description

Overview of Alkyl Octanoates within Contemporary Ester Chemistry

Alkyl octanoates are a class of esters derived from octanoic acid, a saturated fatty acid with an eight-carbon chain. These compounds are characterized by the general structure R-COO-C8H17, where 'R' represents an alkyl group. The properties and applications of alkyl octanoates are significantly influenced by the length and structure of this alkyl chain.

In contemporary ester chemistry, alkyl octanoates are subjects of research for their diverse applications, which include their roles as flavoring agents, fragrances, and potential biocatalysts. For instance, shorter-chain alkyl octanoates are often recognized for their fruity aromas and are utilized in the food and fragrance industries. researcher.life The synthesis of these esters, often through enzymatic processes, is a key area of investigation, aiming for higher yields and more environmentally friendly production methods.

Significance of Fatty Acid Esters as Key Chemical Entities in Research

Fatty acid esters (FAEs) are a broad class of compounds resulting from the reaction of a fatty acid with an alcohol. wikipedia.org Their significance in research is extensive, spanning across various industries including food, cosmetics, pharmaceuticals, and manufacturing. shreechem.in

In the food industry, FAEs function as emulsifiers, stabilizers, and flavoring agents. shreechem.in In cosmetics, they contribute to the texture and emollient properties of skincare products. ontosight.ai Furthermore, fatty acid esters, particularly fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs), are the primary components of biodiesel, a renewable fuel source. wikipedia.orgwisdomlib.org Research in this area focuses on optimizing the transesterification process, where fats and oils are converted into FAEs. wisdomlib.org The diverse functionalities of FAEs make them a continuing focus of study for developing new materials and improving existing products. taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O2 B1622801 Undecyl octanoate CAS No. 42231-40-3

Properties

CAS No.

42231-40-3

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

undecyl octanoate

InChI

InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-14-16-18-21-19(20)17-15-13-8-6-4-2/h3-18H2,1-2H3

InChI Key

MRXRZUAPYOLFFW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCOC(=O)CCCCCCC

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCC

Other CAS No.

42231-40-3

Origin of Product

United States

Synthetic Methodologies for Undecyl Octanoate

Classical Esterification Routes

Classical esterification methods for producing undecyl octanoate (B1194180) involve the chemical reaction between an alcohol and a carboxylic acid or its derivative. These routes are well-established and can be broadly categorized into direct esterification and transesterification.

Direct Esterification Approaches

Direct esterification, also known as Fischer-Speier esterification, is a fundamental reaction in organic chemistry for synthesizing esters. fiveable.me This method involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (undecyl alcohol) in the presence of an acid catalyst. fiveable.me The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed as it is formed, often through azeotropic distillation using a solvent like toluene. fiveable.megoogle.com

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and more recently, solid catalysts like cationic ion-exchange resins or metal salts such as those of hafnium(IV) and zirconium(IV). google.comorganic-chemistry.org The use of catalysts like hafnium(IV) and zirconium(IV) salts is noted for its efficiency, allowing for the esterification of equimolar amounts of acids and alcohols. organic-chemistry.org The reaction rate, while often slow, is significantly accelerated by the catalyst, which protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. fiveable.me

A general procedure involves refluxing a mixture of octanoic acid, undecyl alcohol, and the acid catalyst in a suitable solvent. google.com For instance, a process for a similar ester involves reacting the carboxylic acid and alcohol at temperatures between 100°C and 150°C for 8 to 12 hours. google.com

Transesterification Strategies

This reaction can be catalyzed by either acids or bases. scielo.br

Acid-catalyzed transesterification follows a mechanism similar to direct esterification, where the carbonyl group of the starting ester is protonated. scielo.br This process should be conducted in the absence of water to prevent the competing hydrolysis reaction. scielo.br

Base-catalyzed transesterification is generally faster than the acid-catalyzed route. The mechanism involves the nucleophilic attack of an alkoxide (formed from the alcohol and the base catalyst) on the carbonyl carbon of the starting ester. scielo.br Common base catalysts include sodium hydroxide, potassium hydroxide, and potassium carbonate. scielo.brbiointerfaceresearch.com However, the presence of water can lead to saponification, an undesirable side reaction that reduces the ester yield. scielo.br

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly specific alternative to classical chemical methods. scielo.br Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions in non-aqueous environments. scielo.brpsu.edu

Lipase-Catalyzed Esterification for Undecyl Octanoate Production

Immobilized lipases are frequently employed as biocatalysts for the synthesis of esters like this compound. The immobilization enhances enzyme stability and allows for easy separation and reuse. researchgate.net Prominent commercial lipases used for this purpose include Novozym 435 (from Candida antarctica lipase (B570770) B, immobilized on an acrylic resin) and Lipozyme RM IM (from Rhizomucor miehei, immobilized on a macroporous anionic resin). psu.edunih.gov

The synthesis involves the direct esterification of undecyl alcohol and octanoic acid in a solvent-free system or in an organic solvent. psu.eduresearchgate.net The reaction is versatile and can be optimized for high yields. psu.edu For example, the synthesis of a similar wax ester, cetyl octanoate, has been extensively studied using both Novozym 435 and Lipozyme RM IM. psu.edunih.gov These studies provide a framework for the synthesis of this compound, highlighting that Novozym 435 is often a more efficient biocatalyst for producing wax esters. nih.gov Research on the enzymatic synthesis of various fatty acid esters has shown that high conversion rates, often exceeding 90%, can be achieved under optimized conditions. psu.eduresearchgate.net

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized. These include enzyme loading, temperature, substrate molar ratio, and reaction time.

Studies on the synthesis of cetyl octanoate using Novozym 435 and Lipozyme RM IM demonstrated that high yields (>90%) were obtained with high enzyme amounts (e.g., 40% w/w). psu.edu For Novozym 435, a yield of 97.95% was achieved with an enzyme loading of 40% (w/w), a temperature of 50°C, and a reaction time of 4 hours. psu.edu Similarly, for Lipozyme RM IM, a 94.86% yield was obtained with a 40% enzyme loading at 60°C over 4 hours. psu.edu The activity of immobilized lipases can be influenced by the enzyme loading on the support material; highly loaded biocatalysts may exhibit different activity and stability profiles compared to lowly loaded ones due to protein-protein interactions. ucm.esnih.gov

The following table summarizes the optimal conditions found for the synthesis of a comparable wax ester, cetyl octanoate, using different lipases, which can serve as a guide for this compound synthesis.

EnzymeReaction Time (h)Temperature (°C)Substrate Molar Ratio (Alcohol:Acid)Enzyme Amount (% w/w)Max. Yield (%)
Novozym® 435 4502.5:14097.95
Lipozyme® RM IM 4602.5:14094.86
Data derived from studies on cetyl octanoate synthesis. psu.edu

The optimization of these parameters is crucial for developing an efficient and economically viable process for the industrial production of this compound.

Molar Ratio of Reactants in Esterification

The stoichiometry of the reactants, undecyl alcohol and octanoic acid, is a critical parameter in the synthesis of this compound. In enzymatic esterification processes, the molar ratio of the alcohol to the acid can significantly influence the reaction equilibrium and, consequently, the yield of the final ester product.

Research on the enzymatic synthesis of other esters, such as thymol (B1683141) octanoate, has shown that varying the molar ratio of the alcohol (thymol) to the acid (octanoic acid) is a key strategy to maximize product conversion. mdpi.comconicet.gov.ar In one study, a thymol to octanoic acid molar ratio of 1:4 was found to be optimal, achieving a thymol conversion of nearly 94%. mdpi.comconicet.gov.ar This suggests that using an excess of the carboxylic acid can drive the reaction towards the product side. Similarly, for the synthesis of isoamyl butyrate, an alcohol-to-acid molar ratio of 1:1 to 5:1 was investigated, with an excess of the alcohol leading to a decrease in ester productivity in some cases. redalyc.org For the solvent-free synthesis of wax esters using a solid acid catalyst, a substrate molar ratio of long-chain fatty acid to long-chain fatty alcohol of 1:1 was found to be optimal. ajgreenchem.com

These findings from analogous esterification reactions provide a strong basis for optimizing the molar ratio of undecyl alcohol to octanoic acid in the synthesis of this compound to achieve high yields.

Table 1: Investigated Molar Ratios in Analogous Esterification Reactions

Ester ProductReactantsInvestigated Molar Ratio (Alcohol:Acid)Optimal Ratio FoundReference
Thymol octanoateThymol, Octanoic acid3:1 to 1:41:4 mdpi.comconicet.gov.ar
Isoamyl butyrateIsoamyl alcohol, Butyric acid1:1 to 5:11:1 (for productivity) redalyc.org
Wax EstersLong-chain fatty alcohol, Long-chain fatty acid1:11:1 ajgreenchem.com
Reaction Temperature and Solvent Effects on Yield and Selectivity

Temperature and the choice of solvent are pivotal in controlling the rate, yield, and selectivity of esterification reactions. The solvent can affect the solubility of reactants and the catalyst, and can also influence the position of the reaction equilibrium. biotage.com

Generally, increasing the reaction temperature can lead to a higher reaction rate. However, in enzymatic synthesis, excessively high temperatures can lead to enzyme denaturation and loss of activity. For the synthesis of thymol octanoate, a temperature of 50°C was used. mdpi.com In the synthesis of ionic liquids, increasing the temperature from 50°C to 80°C significantly increased the yield from 76.7% to 93.08%. unipd.it

The choice of solvent also has a profound impact. While solvents like DMSO and DMF can fully dissolve many reactants, they may not always lead to the highest yields. biotage.com In some cases, "inert" solvents with limited reagent solubility at room temperature, such as ethyl acetate (B1210297), have been shown to produce higher yields and fewer byproducts. biotage.com For the synthesis of undecylenoyl sucrose (B13894) esters, DMSO was the solvent used to achieve the highest yield. researchgate.net

Table 2: Effect of Temperature and Solvent on Yield in Various Syntheses

ProductTemperature Range (°C)Solvent(s)Key FindingReference
Ionic Liquid [BMIM][BF4]50 - 80Acetone, Toluene, etc.Yield increased from 76.7% to 93.08% with temperature increase. Acetone gave the highest yield. unipd.it
Undecylenoyl sucrose esters45DMSOHighest yield was obtained in DMSO at 45°C. researchgate.net
General Synthesis ComparisonN/ADMF, DCM, EtOAc, DMSO"Inert" solvents like EtOAc can provide higher yields than solvents with high solubility like DMSO and DMF. biotage.com
Ultrasound-Assisted Synthesis Enhancements

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful technique to accelerate reaction rates and improve yields. mdpi.com This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperature and pressure, leading to the formation of highly reactive species. frontiersin.org

In the context of ester synthesis, ultrasound has been shown to be highly effective. For instance, the synthesis of undecylenoyl sucrose esters saw significantly improved yields under ultrasonic irradiation (45 kHz). researchgate.net The use of ultrasound can also reduce the required amount of catalyst and shorten reaction times. researchgate.netlew.ro Studies on the synthesis of various organic compounds have demonstrated that ultrasound-assisted methods can lead to higher yields in shorter time frames compared to conventional heating methods. mdpi.comlew.ro For example, the synthesis of certain triazole derivatives was achieved in 40-80 minutes with yields of 75-89% using ultrasound, compared to 16-26 hours and 60-75% yields with conventional methods. mdpi.com

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

CompoundMethodReaction TimeYieldReference
BenzoxazinonylhydrazonesConventional HeatingLongerGood lew.ro
Ultrasound (40 kHz)6-7 minutes60-94%
Triazole derivativesConventional16-26 hours60-75% mdpi.com
Ultrasound40-80 minutes75-89%
ChalconesUltrasoundN/A20-89% nih.gov

Regioselectivity and Stereoselectivity in Enzymatic Pathways

Enzymatic synthesis offers the significant advantages of high selectivity, including regioselectivity and stereoselectivity. Lipases, a class of enzymes, are commonly used for esterification and can selectively catalyze reactions at specific positions on a molecule.

In the synthesis of sugar esters, such as glucose-6-octanoate, lipases like Novozyme 435 have shown a preference for acylating the primary hydroxyl group at the C6 position of glucose due to less steric hindrance. d-nb.info This demonstrates the high regioselectivity of the enzyme. Similarly, in the epoxidation of fatty acids by fungal peroxygenases, strict regioselectivity has been observed, with the enzyme selectively acting on the last double bond of the fatty acid chain. nih.gov

While specific studies on the regioselectivity in the enzymatic synthesis of this compound are not detailed in the provided search results, the principles observed in the synthesis of other esters strongly suggest that an enzymatic approach would favor the esterification at the primary hydroxyl group of undecyl alcohol. Furthermore, in reactions involving chiral alcohols, enzymatic methods can retain the stereochemistry of the alcohol, a key aspect of stereoselectivity. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is an area where these principles are being actively applied.

Development of Solvent-Free Esterification Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction systems are highly desirable as they reduce waste, simplify purification, and can be more cost-effective.

The esterification of carboxylic acids and alcohols can be effectively carried out under solvent-free conditions using various catalysts. mdpi.comresearchgate.net For example, supported iron oxide nanoparticles have been used as an efficient and recoverable catalyst for the synthesis of various esters under solvent-free conditions. mdpi.com Mechanochemical methods, such as high-speed ball-milling, also offer a solvent-free route to ester synthesis at room temperature. nih.gov

In the context of enzymatic synthesis, solvent-free systems are also being explored for the production of esters like thymol octanoate. mdpi.comconicet.gov.ar These systems not only align with green chemistry principles but can also offer high conversion rates.

Application of Supercritical Fluid Technology in Ester Synthesis

Supercritical fluids, most commonly supercritical carbon dioxide (scCO2), represent a green alternative to traditional organic solvents. phasex4scf.com A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. phasex4scf.comsuflux.com

Reaction Mechanism Elucidation in Esterification Processes

Kinetic Modeling of Esterification Reactions

Kinetic modeling provides a mathematical framework to understand and predict the rate of esterification reactions. For reactions like the synthesis of this compound, these models are developed by studying the influence of various parameters such as temperature, catalyst concentration, and substrate molar ratios on the reaction rate.

While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on similar long-chain esters. For instance, a kinetic study on the esterification of octanoic acid with various long-chain aliphatic alcohols (n-hexanol, n-octanol, and n-decanol) catalyzed by dodecatungstophosphoric acid provides a relevant model. researchgate.net In this study, water produced during the reaction was continuously removed to eliminate the influence of the reverse hydrolysis reaction on the kinetics. researchgate.net The reaction was found to follow first-order kinetics with respect to the carboxylic acid. researchgate.net

The rate equations were determined using nonlinear regression, yielding the frequency factors and activation energies. researchgate.net These parameters are essential for predicting the reaction rate at different temperatures. An interesting observation was that the activation energy decreased as the molecular weight of the alcohol increased, and the reaction rate was an increasing function of the alcohol's molar mass. researchgate.net

Table 1: Kinetic Parameters for the Esterification of Octanoic Acid with Various Alcohols

Alcohol Catalyst Conc. (wt %) Frequency Factor (A) Activation Energy (Ea) (cal/mol) Kinetic Equation (r = A * exp(-Ea/RT) * c_k)
n-Hexanol 0.05 2.20 x 10⁶ 15200 ± 100 r = 2.20e6 exp(-15200/(RT)) c_k
n-Octanol 0.05 1.13 x 10⁶ 14700 ± 200 r = 1.13e6 exp(-14700/(RT)) c_k
n-Decanol 0.1 6.41 x 10⁴ 12600 ± 100 r = 6.41e4 exp(-12600/(RT)) c_k

Source: Adapted from research on octanoic acid esterification. researchgate.net Note: r is the reaction rate in mol/m³min, R is the gas constant (1.987 cal/mol·K), T is the temperature in Kelvin, and c_k is the concentration of octanoic acid.

For enzyme-catalyzed reactions, kinetic models often describe more complex mechanisms. The most commonly accepted model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. ui.ac.idnih.govmdpi.com This model involves the sequential binding of two substrates and the release of two products, with the enzyme being converted into an intermediate form. numberanalytics.comlibretexts.org

Mechanistic Studies of Acid-Catalyzed and Enzyme-Catalyzed Esterification

Acid-Catalyzed Esterification (Fischer Esterification)

The synthesis of this compound from octanoic acid and undecyl alcohol using an acid catalyst, such as sulfuric acid or tosic acid, follows the Fischer esterification mechanism. masterorganicchemistry.commasterorganicchemistry.com This is a reversible, multi-step process. masterorganicchemistry.commasterorganicchemistry.com

The accepted mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of octanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Nucleophilic Attack : The alcohol (undecyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate. masterorganicchemistry.comlibretexts.org This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comlibretexts.org

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.commasterorganicchemistry.com

All steps in the Fischer esterification are in equilibrium. To drive the reaction towards the formation of the ester, it is common practice to use an excess of one reactant (typically the alcohol) or to remove water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Enzyme-Catalyzed Esterification

Enzymatic synthesis of esters using lipases offers advantages such as high specificity and mild reaction conditions. nih.gov The catalytic site of lipases typically contains a triad (B1167595) of amino acids (e.g., Ser-His-Asp). nih.govnih.gov The mechanism for lipase-catalyzed esterification, such as the synthesis of this compound, generally involves the formation of a covalent acyl-enzyme intermediate. nih.govnih.gov

This process is often described by the Ping-Pong Bi-Bi mechanism , which can be outlined as follows: numberanalytics.comlibretexts.orgcsbsju.edu

First Substrate Binding : The first substrate, octanoic acid, binds to the enzyme's active site.

Acyl-Enzyme Intermediate Formation : An acyl-enzyme intermediate is formed through the acylation of a key amino acid residue (like serine) in the lipase's active site. This step results in the release of the first product, a water molecule. libretexts.orgcsbsju.edu

Second Substrate Binding : The second substrate, undecyl alcohol, binds to the modified enzyme.

Nucleophilic Attack and Second Product Release : The alcohol attacks the acyl-enzyme complex (deacylation). This leads to the formation of the ester, this compound, which is then released as the second product, regenerating the enzyme to its original state. csbsju.edunih.gov

Kinetic studies on acyl transfer reactions catalyzed by Candida antarctica lipase B (CALB), a commonly used lipase, confirm that the process follows a Ping-Pong Bi-Bi mechanism. nih.gov Research on the transesterification of ethyl octanoate with 1-octanol (B28484) showed that deacylation was the rate-determining step. nih.gov The studies also noted competitive substrate inhibition by alcohols used as acyl acceptors, which is a crucial consideration for process optimization. nih.gov The low activity observed in direct esterification compared to transesterification can sometimes be attributed to a low pH environment created by the carboxylic acid or nonproductive binding of the acid to the enzyme. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Undecyl Octanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information required to identify the functional groups and basic carbon skeleton of undecyl octanoate (B1194180). The spectra are characterized by signals corresponding to the two distinct parts of the molecule: the undecyl alcohol moiety and the octanoyl acid moiety.

In the ¹H NMR spectrum, the protons closest to the electron-withdrawing ester oxygen atom are the most deshielded. The triplet corresponding to the methylene (B1212753) group of the undecyl chain attached to the oxygen (-O-CH₂ -) typically appears around 4.05 ppm. The methylene group adjacent to the carbonyl group (-CH₂ -C=O) from the octanoyl chain resonates at approximately 2.28 ppm. The extensive polymethylene chains of both the undecyl and octanoyl groups produce a large, overlapping signal complex in the 1.2-1.7 ppm region. The terminal methyl protons of both chains are the most shielded, appearing as triplets around 0.88 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded, with a characteristic chemical shift around 174 ppm. The carbon of the undecyl group bonded to the ester oxygen (-C H₂-O-) is found at approximately 65 ppm. The carbon alpha to the carbonyl group (-C H₂-C=O) appears around 34 ppm. The internal methylene carbons of the long alkyl chains resonate in a cluster between 22 and 32 ppm, while the terminal methyl carbons are observed at approximately 14 ppm. sigmaaldrich.comepo.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Undecyl Octanoate Predicted values are based on standard chemical shift correlations and data from similar long-chain esters.

Assignment (Octanoyl Chain) ¹³C Shift (ppm) Assignment (Octanoyl Chain) ¹H Shift (ppm)
C-1 (C=O)~174.0H-2 (-CH₂CO)~2.28 (t)
C-2 (-CH₂CO)~34.4H-3~1.62 (quint)
C-3~25.1H-4 to H-7~1.29 (m)
C-4 to C-6~29.0 - 29.2H-8 (-CH₃)~0.88 (t)
C-7~22.7
C-8 (-CH₃)~14.1
Assignment (Undecyl Chain) ¹³C Shift (ppm) Assignment (Undecyl Chain) ¹H Shift (ppm)
C-1' (-OCH₂)~65.1H-1' (-OCH₂)~4.05 (t)
C-2'~28.7H-2'~1.65 (quint)
C-3'~26.0H-3' to H-10'~1.26 (m)
C-4' to C-9'~29.3 - 29.6H-11' (-CH₃)~0.88 (t)
C-10'~22.7
C-11' (-CH₃)~14.1

While 1D NMR suggests the presence of the required functional groups, two-dimensional (2D) NMR experiments are essential to confirm the precise connectivity of the atoms. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. In this compound, a COSY spectrum would show a clear correlation between the triplet at ~4.05 ppm (H-1') and the multiplet at ~1.65 ppm (H-2'), confirming their adjacency in the undecyl chain. Likewise, a correlation path would be traceable from the H-2 protons (~2.28 ppm) of the octanoyl chain to its neighboring H-3 protons, and sequentially down the chain. mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. libretexts.orghmdb.ca For instance, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~65.1 ppm, assigning H-1' to C-1'. This technique is invaluable for unambiguously assigning the dense methylene region of the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is arguably the most critical for confirming the ester linkage. mdpi.com It shows correlations between protons and carbons separated by two or three bonds. The definitive correlation in an HMBC spectrum of this compound would be a cross-peak between the protons of the undecyl group's first methylene (H-1' at ~4.05 ppm) and the carbonyl carbon of the octanoyl group (C-1 at ~174.0 ppm). This two-bond correlation across the ester oxygen unequivocally confirms the structure as this compound, rather than any other isomeric ester.

Dynamic NMR (DNMR) studies involve acquiring spectra at various temperatures to investigate time-dependent molecular processes such as conformational changes or hindered bond rotations. researchgate.net For a flexible molecule like this compound, the long alkyl chains undergo rapid conformational interconversion at room temperature, resulting in time-averaged NMR signals.

While significant rotational barriers are not expected in such a simple aliphatic ester, variable-temperature NMR could provide insights into the chain dynamics. cnr.itacs.org At very low temperatures, the rate of bond rotation could slow sufficiently to potentially resolve signals from different conformers, leading to peak broadening or decoalescence. However, such studies are more common for molecules with more significant steric hindrance or more rigid structural elements where rotational barriers are higher. researchgate.net

2D NMR Techniques for Connectivity Assignments

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. nih.govresearcher.life The IR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester.

The most prominent and diagnostic absorption is the strong, sharp peak due to the carbonyl (C=O) stretching vibration , which for aliphatic esters like this compound, appears in the range of 1750-1735 cm⁻¹ . vscht.czspectroscopyonline.com

Two other significant absorptions related to the ester linkage are the C-O stretching vibrations . These typically appear as two distinct, strong bands. The stretch associated with the C-O bond between the carbonyl carbon and the oxygen (acyl-oxygen stretch) is found around 1300-1200 cm⁻¹ , while the stretch for the C-O bond between the oxygen and the alkyl group (alkyl-oxygen stretch) occurs at 1150-1000 cm⁻¹ . spectroscopyonline.com

The long alkyl chains contribute strong bands in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the numerous CH₂ and CH₃ groups. libretexts.org Additionally, characteristic C-H bending (scissoring and rocking) vibrations for the methylene (CH₂) and methyl (CH₃) groups are observed around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ , respectively. For long-chain alkanes and their derivatives, a characteristic rocking motion for sequences of four or more CH₂ groups can appear as a band around 725-720 cm⁻¹ . vscht.czechemi.com

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Intensity
2955-2915C-H Asymmetric Stretch (CH₂, CH₃)Strong
2870-2845C-H Symmetric Stretch (CH₂, CH₃)Strong
1750-1735C=O Ester StretchStrong, Sharp
1470-1450C-H Bend (Scissoring)Medium
1380-1370C-H Bend (Methyl Umbrella)Medium-Weak
1300-1150C-O Stretch (Acyl-Oxygen)Strong
1150-1000C-O Stretch (Alkyl-Oxygen)Strong
725-720CH₂ Rocking (Long Chain)Medium-Weak

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique that provides information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 298.51 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 298. nih.gov However, in electron ionization (EI) mass spectrometry, the molecular ion of long-chain esters is often weak or entirely absent due to rapid fragmentation. psu.edu

The fragmentation pattern is highly informative. Cleavage of the bonds adjacent to the carbonyl group and ester oxygen is common. Key fragmentation pathways for this compound include:

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain on the acid side. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in a neutral alkene and a charged enol. For this compound, this would lead to a prominent ion at m/z 144 , corresponding to the protonated octanoic acid, [CH₃(CH₂)₅CH=C(OH)₂]⁺.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group can result in the formation of an acylium ion. For this compound, this would produce an ion at m/z 129 , corresponding to [CH₃(CH₂)₆CO]⁺.

Cleavage at the Ester Oxygen: Fragmentation can also occur at the C-O and O-C bonds of the ester linkage, leading to ions corresponding to the alkyl and alkoxy fragments. Cleavage of the undecyl chain can produce a series of hydrocarbon fragments, typically separated by 14 mass units (-CH₂-). docbrown.info

Gas chromatography-mass spectrometry (GC-MS) is the definitive method for separating and identifying volatile and semi-volatile compounds like this compound from a mixture. innovatechlabs.comthermofisher.com It is also the standard technique for assessing the purity of a sample. nih.govmeasurlabs.com

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are then separated as they travel through a capillary column. This compound, being a relatively non-polar compound, will have a characteristic retention time based on its boiling point and interaction with the column's stationary phase. mdpi.com

As the compound elutes from the GC column, it enters the mass spectrometer, which acts as a detector. thermofisher.com The mass spectrometer records a mass spectrum for the eluting compound. The identification of this compound is confirmed by matching its experimentally obtained mass spectrum with a reference spectrum from a database, such as the NIST library. nih.govnih.gov

Purity assessment is performed by analyzing the chromatogram. youtube.com The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). The percent purity is calculated as the ratio of the area of the target compound's peak to the sum of the areas of all peaks, multiplied by 100. This method allows for the quantification of impurities, provided they are volatile enough to pass through the GC system. ebi.ac.ukresearchgate.net

Chromatographic Techniques for Separation and Purity

Chromatography is a fundamental technique for separating and purifying compounds from a mixture. advancechemjournal.com High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly valuable for the analysis of esters like this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical method extensively used to monitor the progress of chemical reactions, such as the esterification process that synthesizes this compound. sigmaaldrich.comchemistryhall.comlibretexts.org The principle of TLC relies on the differential partitioning of components between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). chemistryhall.comumich.edu

In the synthesis of this compound from its precursors (e.g., undecyl alcohol and octanoic acid), the product ester is significantly less polar than the starting alcohol and carboxylic acid. This difference in polarity allows for effective separation on a TLC plate. As the reaction proceeds, aliquots of the reaction mixture are spotted onto a TLC plate over time. libretexts.org The disappearance of the starting material spots and the simultaneous appearance and intensification of a new spot corresponding to the less polar this compound product indicate the reaction's progression toward completion. chemistryhall.comlibretexts.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is unique for each compound under specific conditions and is used to identify the components. libretexts.org

Table 1: Illustrative TLC Monitoring of this compound Synthesis This table demonstrates a hypothetical reaction monitoring scenario. Actual Rf values depend on the specific mobile phase used.

Reaction Time (minutes)Starting Material (Undecyl Alcohol) RfStarting Material (Octanoic Acid) RfProduct (this compound) Rf
00.350.20-
300.35 (fading)0.20 (fading)0.75 (faint)
600.35 (faint)0.20 (faint)0.75 (strong)
120--0.75 (very strong)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture with high resolution and accuracy. advancechemjournal.comwikipedia.orgopenaccessjournals.com It is the premier method for the quantitative analysis of fatty acid esters like this compound. advancechemjournal.comnih.gov The system uses a high-pressure pump to pass a liquid mobile phase and the sample mixture through a column packed with a solid adsorbent material, known as the stationary phase. shimadzu.com

For esters such as this compound, which lack strong chromophores for UV detection, several HPLC methods can be employed.

Reversed-Phase HPLC with low-wavelength UV detection: This is a common approach. A non-polar stationary phase (e.g., octadecyl silane (B1218182) or C18) is used with a polar mobile phase, often a gradient mixture of acetonitrile, methanol, and/or water. researchgate.netcerealsgrains.org Detection is typically performed at low wavelengths, around 205 nm, where the ester functional group exhibits absorbance. researchgate.netscielo.br

Derivatization for Enhanced Detection: To improve sensitivity and selectivity, this compound can be derivatized to attach a UV-absorbing tag. For example, fatty acids can be converted to p-bromophenacyl esters, which can be detected with high sensitivity. cerealsgrains.org Another method involves creating naphthacyl derivatives, allowing sensitive UV detection at approximately 246 nm. edpsciences.org

Quantitative analysis is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations. researchgate.netacs.org The area of the chromatographic peak corresponding to this compound in an unknown sample is then used to determine its concentration by interpolation from the calibration curve. shimadzu.com

Table 2: Typical HPLC Parameters for Fatty Acid Ester Analysis

ParameterDescriptionTypical Value / Condition
Technique Reversed-Phase HPLC-
Stationary Phase Octadecyl silane bonded to silicaC18 column, 5 µm particle size
Mobile Phase Gradient elutionAcetonitrile and/or Methanol with Water researchgate.netscielo.br
Flow Rate Constant flow1.0 mL/min researchgate.net
Detection UV-Vis Detector205 nm (for underivatized ester) researchgate.netscielo.br
Quantification External Standard MethodCalibration curve with r² > 0.99 researchgate.netacs.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Spectrophotometric Analysis of Esters

Spectrophotometry measures the absorption of light by a chemical substance at specific wavelengths and can be used for both qualitative and quantitative analysis. alliedacademies.org

For esters like this compound, UV-Visible spectrophotometry can be applied in two primary ways. First, direct measurement in the UV region can identify the compound based on its electronic transitions. Esters typically show two characteristic absorption bands: a strong π→π* transition below 200 nm and a much weaker, often diagnostically useful, n→π* transition around 205-207 nm, originating from the carbonyl group. ucalgary.ca

Second, for more precise quantification, especially in complex matrices, a colorimetric method is often employed. A widely used technique is based on the conversion of the ester to its corresponding hydroxamic acid. tandfonline.com This reaction is carried out with hydroxylamine (B1172632) in an alkaline medium. The resulting hydroxamic acid is then treated with an acidified solution of ferric chloride (FeCl₃), which forms a stable, intensely colored ferric hydroxamate complex. tandfonline.com The absorbance of this reddish-purple complex is measured in the visible region, typically at a maximum wavelength (λmax) of approximately 540 nm. tandfonline.com The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the ester in the original sample, allowing for accurate quantification. tandfonline.commeasurlabs.com

Table 3: Spectroscopic Properties and Methods for Esters

Analysis MethodPrincipleTypical Wavelength (λmax)Application
Direct UV Spectroscopy Measurement of n→π* electronic transition of the ester carbonyl group. ucalgary.ca~205-207 nmIdentification
Hydroxamic Acid Colorimetry Formation of a colored ferric hydroxamate complex after derivatization. tandfonline.com~540 nmQuantification

Theoretical and Computational Chemistry Studies of Undecyl Octanoate

Quantum Chemical Calculations for Molecular Reactivity and Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, provide detailed information about molecular orbitals and electron distribution, which are key to predicting chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It is often employed to calculate properties like molecular geometries, reaction energies, and electronic distributions. For long-chain esters similar to undecyl octanoate (B1194180), DFT has been used to determine adsorption energies on catalyst surfaces, providing insights into catalytic processes. researchgate.net

In studies of other fatty acid esters, DFT calculations at the B3LYP/6-31G* level have been used to optimize molecular geometries and compute electronic properties. vulcanchem.com For instance, the analysis of molecular electrostatic potential maps, derived from DFT, can reveal regions of a molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. vulcanchem.com In the case of undecyl octanoate, the ester group's oxygen atoms would be expected to show negative electrostatic potential, highlighting their role in intermolecular interactions.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each orbital having a specific energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of a molecule's kinetic stability and chemical reactivity. vulcanchem.com

For a series of fatty acid esters, DFT calculations have shown that the HOMO-LUMO energy gap is influenced by the length of the carbon chain and the degree of unsaturation. vulcanchem.com Generally, a smaller energy gap suggests higher reactivity. While specific values for this compound are not reported, analogous studies on other esters provide a framework for what to expect. For example, the HOMO-LUMO energy gap for ethyl oleate (B1233923) was found to be smaller than that of saturated fatty acid esters, indicating greater reactivity. vulcanchem.com

Below is an illustrative data table of HOMO-LUMO energies for a selection of fatty acid ethyl esters, calculated using DFT, which demonstrates the typical range of these values.

Fatty Acid EsterHOMO Energy (a.u.)LUMO Energy (a.u.)Energy Gap (eV)
Ethyl Palmitate-0.2580.0458.24
Ethyl Stearate-0.2590.0448.24
Ethyl Oleate-0.231-0.000026.28

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their corresponding energies. For long-chain esters, the high degree of rotational freedom in the alkyl chains leads to a complex potential energy surface with numerous local minima. vulcanchem.comnih.gov Due to this flexibility, generating a complete set of conformers for crystallographic analysis can be challenging. vulcanchem.com

Theoretical calculations are often used to construct a potential energy surface by systematically rotating dihedral angles and calculating the energy at each step. The minima on this surface correspond to the stable conformers. For this compound, the extended all-trans conformation of both the undecyl and octanoyl chains is expected to be a low-energy state, although many other gauche conformations will also be thermally accessible.

Intermolecular Interaction Studies (e.g., with lipid bilayers or other molecular systems)

Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into intermolecular interactions. For a compound like this compound, MD simulations could be used to study its interaction with lipid bilayers, which is relevant to its applications in cosmetics and as a potential drug delivery vehicle.

Studies on similar systems, such as sodium octanoate micelles, have utilized all-atom MD simulations to explore their dynamic and structural properties in aqueous solutions. researchgate.netacs.org These simulations can reveal how the hydrophobic tails aggregate and how the polar head groups interact with water. For this compound, one would expect the long alkyl chains to favor insertion into the hydrophobic core of a lipid bilayer, while the ester group would likely reside near the more polar interface region. The strength of these intermolecular attractions plays a crucial role in the molecule's ability to perturb cell membranes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. conicet.gov.ar These models are widely used in drug design and toxicology to predict the properties of new compounds.

For aliphatic esters, QSAR models have been developed to predict various endpoints, including toxicity and odor characteristics. frontiersin.orgudel.edu These models typically use a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. osti.gov For instance, a QSAR study on aliphatic carboxylic acids and their salts used the octanol-water partition coefficient (log K_ow) as a key descriptor for predicting aquatic toxicity. frontiersin.org

While a specific QSAR model for this compound is not available, one could be developed by synthesizing and testing a series of related esters and then using computational methods to calculate relevant molecular descriptors. The resulting model could then be used to predict the activity of this compound and other similar compounds. For example, a QSAR model for the skin irritation potential of allyl esters has been developed using the OASIS-TIMES program.

An illustrative table of descriptors that could be used in a QSAR study of this compound is provided below.

Descriptor TypeExample DescriptorRelevance
LipophilicLogP (octanol/water partition coefficient)Relates to membrane permeability and bioavailability.
ElectronicDipole MomentInfluences intermolecular interactions.
StericMolecular VolumeRelates to binding affinity with receptors or enzymes.
TopologicalKappa Shape IndicesQuantifies molecular shape and branching.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. These descriptors are fundamental in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies, which aim to correlate the structure of a molecule with its physical properties or biological activity. For this compound, a variety of molecular descriptors can be computationally predicted.

A number of these descriptors have been calculated and are available in public databases such as PubChem. These computed values provide a quantitative representation of the molecule's characteristics. For instance, the molecular weight is a basic yet crucial descriptor. The partition coefficient (XLogP3-AA) is a measure of the molecule's lipophilicity, which is important in understanding its solubility and transport behavior. The number of hydrogen bond donors and acceptors indicates the potential for hydrogen bonding interactions, which influence intermolecular forces and physical properties. The topological polar surface area (TPSA) is related to the polar characteristics of the molecule and can be used to predict transport properties. The number of rotatable bonds gives an indication of the molecule's conformational flexibility.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Weight 298.5 g/mol PubChem
XLogP3-AA 8.2 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 17 PubChem
Exact Mass 298.287180451 Da PubChem
Topological Polar Surface Area 26.3 Ų PubChem
Heavy Atom Count 21 PubChem
Complexity 214 PubChem

These descriptors are often calculated using software packages that employ various algorithms based on the molecule's 2D or 3D structure. For example, some models use multiple linear regression (MLR) with descriptors like molecular mass and the number of double bonds to predict properties such as retention indices in chromatography for fatty acid methyl esters.

Modeling of Transport Phenomena (General Theoretical Principles)

The modeling of transport phenomena—namely momentum, heat, and mass transfer—is crucial for designing and optimizing chemical processes involving this compound. These models are based on the fundamental conservation laws of mass, momentum, and energy. For a fluid system, these principles are expressed as a set of partial differential equations that describe the variation of velocity, temperature, and concentration over time and space.

The viscosity of the fluid is a key parameter in momentum transport, influencing fluid flow behavior. For long-chain fatty acid esters, viscosity is significantly affected by the acyl chain length and the degree of unsaturation. Generally, longer and more saturated chains lead to higher viscosity. Therefore, this compound, with its relatively long saturated alkyl chains, is expected to have a higher viscosity compared to shorter-chain or unsaturated esters.

Mass transport, particularly diffusion, is another critical aspect. The diffusion coefficient quantifies the rate at which a substance moves through a medium due to a concentration gradient. For fatty acid esters, diffusion coefficients have been studied in various solvents, such as supercritical carbon dioxide. The diffusion constant tends to decrease with an increasing number of carbon atoms in the ester. Molecular dynamics simulations can be employed to calculate self-diffusion coefficients from the mean square displacement of molecules over time, providing insights into the mobility of the ester molecules in the liquid phase. These simulations can also help understand the relationship between molecular structure, packing, and transport properties.

The modeling of these phenomena often involves numerical methods, such as computational fluid dynamics (CFD), to solve the governing equations. These simulations can predict velocity profiles, temperature gradients, and concentration distributions in various process equipment, aiding in the design of reactors, separators, and other unit operations.

Group Contribution Methods for Thermodynamic Property Prediction

Group contribution methods are a class of predictive techniques used to estimate the thermodynamic properties of pure substances and mixtures. These methods are based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. This approach is particularly valuable when experimental data is scarce or unavailable, which is often the case for complex molecules like this compound.

These methods break down the molecule into a set of predefined groups (e.g., -CH3, -CH2-, -COO-). Each group is assigned a specific value for a given property, and these values are summed to estimate the property of the entire molecule. This approach has been successfully used to predict a wide range of properties, including boiling points, vapor pressures, and enthalpies of formation.

Statistical Associating Fluid Theory (SAFT) Equation of State Applications

The Statistical Associating Fluid Theory (SAFT) is a powerful molecular-based equation of state (EoS) used to describe the thermodynamic properties and phase behavior of complex fluids, including those containing long-chain molecules and associating species. The SAFT approach models molecules as chains of spherical segments, and it explicitly accounts for intermolecular forces, including chain connectivity and association (like hydrogen bonding).

Several variations of the SAFT equation exist, such as the Perturbed-Chain SAFT (PC-SAFT) and SAFT-γ Mie. These models have been successfully applied to model the thermodynamic properties of various esters and their mixtures. In the context of group contribution methods, the parameters for the SAFT equation can be determined for individual functional groups. This allows for the prediction of properties for a wide range of molecules by combining the parameters of their constituent groups.

For long-chain esters like this compound, the molecule can be deconstructed into fundamental groups such as CH3, CH2, and COO. The parameters for the alkyl groups (CH3 and CH2) are often taken from studies on n-alkanes, while the parameters for the ester group (COO) are determined by fitting to experimental data of various esters.

The PC-SAFT and SAFT-γ Mie models have been shown to accurately predict the vapor pressure and liquid density of a wide range of esters. For example, a heterosegmental approach using PC-SAFT has been developed where the n-alkylic residue and the head domain of long-chain compounds are modeled with separate, universally determined parameters. This approach has proven effective for fatty acid methyl and ethyl esters.

Table 2: Example of Functional Groups for SAFT Modeling of this compound

GroupDescription
CH3Methyl group
CH2Methylene (B1212753) group
COOEster functional group

The application of SAFT-based group contribution methods provides a robust framework for predicting the thermodynamic behavior of this compound in various industrial applications, from phase equilibrium calculations to the design of separation processes. While specific parameters for this compound may not be explicitly published, the established parameters for the relevant functional groups allow for reliable estimation of its properties.

Research Applications and Functional Studies Excluding Prohibited Elements

Role as a Precursor or Intermediate in Specialty Chemical Synthesis

A precursor is a compound that takes part in a chemical reaction to form another compound. In essence, it serves as the initial substance from which other materials are derived. Undecyl octanoate (B1194180) functions as a valuable precursor or intermediate in the synthesis of a variety of specialty chemicals. Its bifunctional nature, possessing both an ester group and a long alkyl chain, allows for its incorporation into more complex molecular architectures.

Custom synthesis involves the exclusive production of specific molecules at the request of a client, tailored to their required scale and purity. Contract Research Organizations (CROs) specialize in these services, providing expertise in developing and producing novel or complex compounds for various industries. Undecyl octanoate is utilized within these services as a starting material or an intermediate for creating new chemical entities. The process often involves multi-step syntheses where the undecyl or octanoyl portion of the molecule is modified or incorporated into a larger target structure.

The utility of this compound in this sector stems from its availability and the reactivity of its ester group, which can undergo various chemical transformations. Companies offering custom synthesis can leverage this compound to build a diverse range of molecules for research and development purposes.

This compound serves as a key building block in the synthesis of functionalized polymers and oligomers, which are large molecules composed of repeating structural units. A notable example is its use in creating polyhydroxyalkanoates (PHAs) with specific pendant groups. PHAs are biodegradable and biocompatible polyesters produced by various microorganisms. They are considered a sustainable alternative to conventional plastics derived from fossil fuels.

The structure of PHAs can be modified to include different side chains, which in turn influences their physical properties. By incorporating undecyl groups from precursors like this compound, it is possible to produce medium-chain-length PHAs (mcl-PHAs). These mcl-PHAs, with their longer pendant groups, generally exhibit lower crystallinity and increased flexibility compared to short-chain-length PHAs, making them more suitable for applications requiring elastomeric properties. The process can involve the microbial conversion of fatty acids, where this compound could serve as a carbon source, leading to the formation of PHA with undecyl pendant groups.

The ability to tailor the properties of polymers by incorporating specific functional groups makes this compound a valuable tool in polymer chemistry. This approach allows for the development of new materials with desired characteristics for a wide range of applications.

Application in Custom Synthesis and Contract Research Services

Investigation in Materials Science Research

In materials science, researchers explore the relationship between the structure of materials at molecular or atomic scales and their macroscopic properties. This compound is investigated for its potential to modify and enhance the properties of various materials.

This compound is explored as a bioadditive, particularly as a plasticizer for polymer systems like polyvinyl chloride (PVC). Plasticizers are substances added to materials to increase their flexibility, softness, and durability. PVC, in its pure form, is a rigid and brittle material. The addition of plasticizers is crucial to make it suitable for a vast array of products.

Traditionally, phthalate-based plasticizers have been widely used, but there is a growing interest in bio-based alternatives due to environmental and health considerations. Fatty acid esters like this compound are being investigated as potential "green" plasticizers. The long alkyl chains of this compound can insert themselves between the polymer chains of PVC, reducing the intermolecular forces and thereby increasing the material's flexibility. Research in this area focuses on evaluating the efficiency, compatibility, and permanence of this compound as a plasticizer in PVC formulations.

Table 1: Comparison of Plasticizer Types

Plasticizer Type Common Examples Key Characteristics
Phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP) High efficiency, widely used, some health concerns.

This compound is also investigated for its surfactant-like properties, particularly in the context of Pickering emulsions. A Pickering emulsion is an emulsion that is stabilized by solid particles adsorbing onto the interface between the two immiscible liquid phases, rather than by traditional surfactant molecules. These emulsions are known for their high stability.

While this compound itself is not a solid particle, its amphiphilic nature, with a polar ester head and a nonpolar alkyl tail, allows it to modify the surface properties of solid particles used in Pickering emulsions. For instance, it can be used in the oil phase of an emulsion, where it can interact with the stabilizing particles, altering their wettability and influencing the stability and type of the resulting emulsion (oil-in-water or water-in-oil). Research in this area explores how the presence of esters like this compound in the oil phase affects the behavior of particle-stabilized emulsions.

Potential as Bioadditives in Polymer Systems (e.g., plasticizers for polyvinyl chloride)

Exploration in Biological Systems Research (Mechanistic, Non-Clinical Focus)

In the realm of non-clinical biological research, the focus is on understanding the fundamental mechanisms of how substances interact with biological systems at a molecular and cellular level. The exploration of this compound in this context is centered on its metabolic fate and its influence on cellular processes, without direct application to human or animal treatment.

Research may involve using isotopically labeled this compound to trace its uptake and metabolism in cell cultures or isolated organ systems. For example, studies might investigate how the octanoate and undecyl components are processed by cells, whether they are incorporated into cellular lipids, or how they influence metabolic pathways. This type of mechanistic research is crucial for building a foundational understanding of how fatty acid esters interact with biological systems, which can inform various fields from toxicology to biotechnology.

Enzymatic Hydrolysis and Biodegradation Pathways of Esters

The biodegradation of esters like this compound is primarily accomplished through enzymatic hydrolysis. This process involves the cleavage of the ester bond to yield the constituent alcohol and carboxylic acid—in this case, 1-undecanol (B7770649) and octanoic acid. The enzymes responsible for this reaction are typically hydrolases, a broad class that includes lipases and esterases.

Cutinases (E.C. 3.1.1.74), enzymes that belong to the α/β-hydrolase superfamily, are particularly relevant. Initially identified for their ability to break down the plant polymer cutin, they are also capable of hydrolyzing a wide array of synthetic esters, from low-molecular-weight soluble esters to insoluble long-chain triglycerides. This positions them as a bridge between true lipases and esterases, making them effective catalysts for the breakdown of long-chain fatty acid esters like this compound. For instance, a cutinase isolated from Pseudomonas putida has been shown to hydrolyze p-nitrophenyl esters of fatty acids with chain lengths from C4 to C16, a range that encompasses the octanoate (C8) portion of this compound.

The biodegradation pathway for this compound is initiated by the enzymatic cleavage of the ester bond. Studies on analogous compounds provide insight into this process. For example, the degradation of di-(2-ethylhexyl) phthalate (DEHP), another long-chain ester, by Burkholderia pyrrocinia begins with an esterase attacking one of the ester linkages. Similarly, the hydrolysis of fatty acid ethyl esters in hepatocytes is carried out by membrane-bound enzymes.

The rate and extent of biodegradation are influenced by the molecular structure of the ester, particularly the length of the alkyl chains. Research on the anaerobic biodegradation of various esters in marine sediment showed that esters with a total carbon number between 12 and 18 exhibited optimal degradation. this compound, with a total of 19 carbon atoms (C11 alcohol + C8 acid), falls just outside this ideal range, suggesting its degradation may be slower than slightly smaller esters. This general principle is supported by studies on other ester series, which found that biodegradability tends to decrease as the lipophilicity and length of the alkyl chain increase. As a hydrophobic molecule, the degradation of this compound is significantly enhanced by enzymatic action, as purely chemical hydrolysis under physiological conditions is slow.

Interaction with Biological Membranes and Lipids

This compound's structure is highly relevant in the study of lipid interactions with biological membranes, most notably through its inclusion as a key component of the ionizable lipid SM-102. SM-102, or heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a critical ingredient in lipid nanoparticles (LNPs) used for mRNA delivery, such as in the Moderna COVID-19 vaccine. The undecyl ester tail of SM-102 is one of its two hydrophobic chains.

The biophysical properties of ionizable lipids like SM-102 are central to the function of LNPs. At an acidic pH (as found in endosomes), the tertiary amine headgroup of SM-102 becomes protonated, leading to a net positive charge. This charge facilitates interaction with the negatively charged endosomal membrane, promoting membrane disruption and the release of the mRNA cargo into the cytoplasm. The hydrophobic tails, including the this compound-derived portion, anchor the lipid within the LNP structure and mediate its interaction with the lipid bilayer of cell membranes.

Encapsulation: The lipids, including SM-102, encapsulate and protect the mRNA from degradation.

Cellular Uptake: LNPs are taken up by cells, often through endocytosis.

Endosomal Escape: Inside the endosome, the pH drops. The protonation of SM-102 changes its charge and potentially its shape, which, along with helper lipids like cholesterol and DSPC, leads to the destabilization of the endosomal membrane, allowing the mRNA to escape into the cytosol.

The specific structure of the hydrophobic tails influences the fluidity and stability of the LNP and its capacity for membrane fusion or disruption. The combination of a branched C17 tail and the C11 linear tail (from the undecyloxy group) in SM-102 is the result of extensive optimization to balance delivery efficiency and stability.

Component of SM-102 LNP FormulationMolar Ratio (%)Role in LNP
SM-102 50Ionizable cationic lipid; facilitates mRNA encapsulation and endosomal escape.
Cholesterol 38.5Helper lipid; enhances particle stability and membrane fusion.
DSPC 10Helper lipid; contributes to the structural integrity of the lipid bilayer.
DMG-PEG 2K 1.5PEGylated lipid; controls particle size and prevents aggregation.

Influence on Microbial Fermentation Profiles and Aroma Compound Formation

In microbial systems, particularly in yeast-driven fermentations for products like wine and beer, esters are major contributors to the final aroma and flavor profile. These volatile compounds are synthesized by yeast, primarily Saccharomyces cerevisiae and various non-Saccharomyces species, during metabolism.

The primary mechanism for the formation of flavor esters is the enzymatic condensation of an alcohol with an acyl-CoA (an activated form of a fatty acid). For this compound to be formed, undecyl alcohol (1-undecanol) and octanoyl-CoA would need to be present and utilized by yeast ester-synthesizing enzymes, such as those encoded by the ATF1 and ATF2 genes (alcohol acetyltransferases).

While esters like ethyl octanoate and isoamyl octanoate are commonly identified as significant aroma compounds in fermented beverages, the presence of this compound is not widely reported, likely due to the lower natural abundance of its precursor, 1-undecanol, in typical fermentation substrates like grape must or wort. However, the metabolic pathways for its formation exist. The addition of precursor fatty acids or alcohols to a fermentation can significantly alter the resulting ester profile. For example, supplementing fermentation media with unsaturated fatty acids has been shown to increase the production of various ethyl esters and acetate (B1210297) esters.

The table below lists common esters found in wine fermentation, illustrating the diversity of aroma compounds produced by yeast. The formation of this compound would follow the same biochemical logic.

Ester CompoundTypical Aroma DescriptionPrecursors
Ethyl HexanoatePineapple, fruityEthanol, Hexanoic Acid
Ethyl OctanoateApple, pear, fruityEthanol, Octanoic Acid
Ethyl DecanoatePear, floralEthanol, Decanoic Acid
Isoamyl AcetateBanana, pearIsoamyl Alcohol, Acetyl-CoA
Phenylethyl AcetateRose, honey, floralPhenylethyl Alcohol, Acetyl-CoA
Data sourced from multiple studies on wine and jujube fermentation.

The use of non-Saccharomyces yeast strains, such as Wickerhamomyces anomalus or Torulaspora delbrueckii, in sequential or co-fermentation with S. cerevisiae, has been explored to modulate and increase the complexity of the aroma profile, leading to different concentrations of esters and higher alcohols.

Studies of Analogues as Potential Insecticidal Agents

While this compound itself is not a registered insecticide, structurally related compounds, specifically sucrose (B13894) octanoate esters and sorbitol octanoate, have been developed and approved for this use. These compounds function as contact insecticides and miticides, effective against a range of soft-bodied pests like aphids, mites, and caterpillars.

The mechanism of action for these octanoate esters is physical rather than neurological or metabolic. They act by disrupting the protective waxy layer, or cuticle, of the target insects. This disruption compromises the insect's ability to retain water, leading to rapid dehydration and death. This physical mode of action makes the development of resistance by pests less likely compared to insecticides that target specific biological pathways.

Academic studies have also investigated other analogues. For example, research into cyclopropane-containing fatty acid methyl esters, such as Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate, explores how structural modifications can influence interactions in biological systems. The rigid cyclopropane (B1198618) ring is known to alter how lipids interact with bilayers and can enhance metabolic stability, which are key considerations in designing active compounds. The insecticidal mechanism of these more complex analogues could involve interactions with specific enzymes or receptors, representing a different approach from the physical disruption caused by sucrose octanoates.

Utilization as Analytical Standards and Reference Compounds in Chemical Analysis

In analytical chemistry, the purity and known identity of a compound are paramount for accurate quantification and identification of substances in a sample. This compound, as a specific chemical entity, can be synthesized to a high degree of purity (e.g., >99%) and used as an analytical standard.

Its primary use in this context is in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). As a reference compound, it serves several purposes:

Identification: By comparing the retention time (the time it takes for a compound to pass through the chromatographic column) and the mass spectrum of a peak in an unknown sample to that of the pure this compound standard, analysts can confirm the presence of the compound.

Quantification: A calibration curve can be created by running known concentrations of the this compound standard. The concentration of the compound in a sample can then be determined by comparing its peak area or height to this curve.

Method Development: It can be included in standard mixtures of related compounds (e.g., a mix of fatty acid esters) to develop and validate new analytical methods, ensuring that the method can effectively separate and detect all components.

Related compounds like undecanoic acid and octanoic acid are also widely available as certified analytical standards for similar purposes.

CompoundCAS NumberPurity (Typical)Primary Analytical Use
This compound 42231-40-3≥99%Reference compound in GC/MS for identification and quantification of esters.
Octanoic Acid 124-07-2Analytical StandardStandard for GC and HPLC analysis of free fatty acids.
Undecanoic Acid 112-37-8Analytical StandardStandard for GC and HPLC analysis of free fatty acids.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The industrial synthesis of esters is undergoing a significant transformation, moving away from traditional chemical methods towards more sustainable and efficient processes. Future research on undecyl octanoate (B1194180) synthesis will likely concentrate on enzymatic catalysis and green chemistry principles to improve yields, reduce environmental impact, and enhance product purity.

Biocatalysis, particularly using lipases, has emerged as a leading alternative for ester production. Lipases can catalyze esterification under mild conditions, offering high selectivity and reducing the formation of byproducts. Research is focused on discovering and engineering robust lipases that can tolerate industrial process conditions. The use of immobilized enzymes is a key area of development, as it allows for catalyst reusability and simplifies downstream processing. Continuous flow microreactors are also being explored to intensify the enzymatic synthesis of esters, offering benefits like improved reaction rates and higher conversion yields in shorter times. Studies on model systems, such as the synthesis of flavor esters using Thermomyces lanuginosus lipase (B570770), provide a framework for optimizing the production of undecyl octanoate.

Table 1: Comparative Parameters for Enzymatic Ester Synthesis in a Microreactor System This table presents findings from a model system for flavor ester synthesis, which are applicable to the future development of synthetic routes for this compound.

Parameter Methyl Butanoate Synthesis Methyl Benzoate Synthesis Reference
Optimal Temperature 40 °C 40 °C
Optimal Flow Rate 0.1 mL min⁻¹ 0.1 mL min⁻¹
Maximum Reaction Rate 195 mM min⁻¹ 115 mM min⁻¹
Catalytic Efficiency (kcat/KM) 0.30 min⁻¹ mM⁻¹ 0.24 min⁻¹ mM⁻¹
Conversion Yield 54% 41%

Another critical research avenue is the adoption of greener solvents and reaction conditions. Traditional esterification often uses hazardous solvents. Future methodologies will prioritize the use of non-halogenated, biodegradable solvents derived from renewable sources, such as dibasic esters or acetonitrile, which can lead to high-yield synthesis without the need for extensive chromatographic purification. The development of solvent-free reaction systems is another promising goal, particularly in conjunction with enzymatic catalysis.

Advanced Characterization Techniques for Complex Esters and Their Derivatives

As this compound and other complex esters are incorporated into more sophisticated products, the need for precise and comprehensive characterization becomes paramount. Future research will rely on a suite of advanced analytical techniques to fully elucidate the structure, purity, and physicochemical properties of these compounds.

Standard techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be essential for confirming the ester functional group and determining the molecular structure. For more complex systems or for analyzing trace impurities, high-resolution mass spectrometry will be indispensable.

The thermal properties of esters like this compound are critical for many applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability, melting points, and glass transition temperatures. Understanding these properties is crucial for applications in polymers and oleogels. Furthermore, X-ray Diffraction (XRD) is employed to study the crystalline structure of esters, which influences their physical properties and performance in solid-state applications. The combination of these techniques provides a comprehensive profile of the material, enabling researchers to tailor its properties for specific functions.

Integrated Computational-Experimental Approaches for Molecular Design and Application Prediction

The integration of computational modeling with experimental validation is a powerful paradigm that is accelerating materials discovery and design. For this compound, this synergistic approach can predict its properties and guide the synthesis of novel derivatives with tailored functionalities.

Computational chemistry, particularly Density Functional Theory (DFT), allows for the in-silico investigation of molecular properties, reaction mechanisms, and interactions with other molecules. This can be used to screen potential catalysts for synthesis, predict the impact of structural modifications on the ester's properties, and understand its behavior in different environments. By modeling reaction pathways, researchers can optimize conditions to enhance yield and selectivity before extensive lab work is undertaken.

Molecular Dynamics (MD) simulations are another key computational tool, used to study the dynamic behavior of molecules and their self-assembly in complex systems. For instance, MD can predict how this compound molecules might arrange themselves in an emulsion or at an interface, providing insights relevant to its application as a surfactant or in formulations. When these computational predictions are combined with targeted experimental studies, the cycle of design, synthesis, and testing is significantly shortened, enabling more rapid innovation.

Emerging Applications in Green Chemistry and Biotechnology

The inherent properties of long-chain esters like this compound make them attractive candidates for a range of emerging applications in green chemistry and biotechnology. Their biodegradability and low toxicity are significant advantages over many petrochemical-based compounds.

In green chemistry, a major future application is the use of esters as environmentally friendly solvents. Dibasic esters and fatty acid methyl esters (FAMEs) are already recognized as green alternatives to conventional toxic solvents in coatings and cleaning formulations. Research into this compound could position it as a high-performance green solvent for specialized applications, leveraging its specific solvency and volatility characteristics.

In biotechnology, the focus is on utilizing biocatalytic processes to produce high-value products. The enzymatic synthesis of esters is a cornerstone of this field, producing "natural" flavor and fragrance compounds for the food and cosmetic industries. this compound, with its characteristic fruity aroma, has potential in these markets. Furthermore, the structural similarities of this compound to lipids used in advanced drug delivery systems, such as the ionizable cationic lipids in lipid nanoparticles for mRNA vaccines, suggest future research could explore its potential as a biocompatible excipient. Lipases are also being investigated for their ability to degrade polyester-type polymers, opening up possibilities for esterases in bioremediation and recycling.

Table 2: Examples of Green Solvent Alternatives to Conventional Solvents

Conventional Solvent (To Be Replaced) Green Alternative Source/Type Reference
Toluene, Xylene Volatile Methyl Siloxanes (VMS) Petrochemical
Dichloromethane (DCM) 2-Methyltetrahydrofuran Lignocellulosic Waste
N-Methyl-2-pyrrolidone (NMP), DMF Propylene Carbonate, Ethylene Carbonate Petrochemical
Halogenated Solvents Dibasic Esters (DBEs) Petrochemical (By-product)
General Petrochemical Solvents Fatty Acid Methyl Esters (FAMEs) Lipids (Natural Fats/Oils)

Structure-Function Relationship Studies in Novel Material Systems

Understanding the relationship between molecular structure and macroscopic function is fundamental to developing new materials. For this compound, future research will focus on how its specific combination of an eleven-carbon alcohol (undecyl alcohol) and an eight-carbon carboxylic acid (octanoic acid) dictates its performance in various systems.

The amphiphilic nature of this compound, with its long nonpolar alkyl chains and polar ester group, governs its interfacial properties. Studies on related ester systems have shown that the length and branching of the alkyl chains significantly influence properties such as viscosity, melting point, and emulsifying capability. By systematically modifying the structure—for example, by changing the chain lengths or introducing functional groups—researchers can fine-tune these properties.

This knowledge is critical for designing novel material systems. For instance, in polymer science, esters are used as plasticizers and monomers for polyesters. The specific structure of this compound could impart unique flexibility or thermal properties to a polymer matrix. In the field of oleogels, long-chain esters can act as organogelators, creating structured oils for applications in food and cosmetics. Future studies will likely involve synthesizing a library of related esters to map out these structure-function relationships, enabling the rational design of molecules like this compound for targeted applications in advanced materials.

Q & A

Q. What controls are essential for distinguishing direct vs. indirect effects of octanoate in cellular assays?

  • Methodological Answer : Use genetic knockouts (e.g., E. coli ΔfadR) to isolate FadD-dependent effects. Pair with metabolomics profiling to track acyl-CoA pools and confirm pathway-specific activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.